Diprionol acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

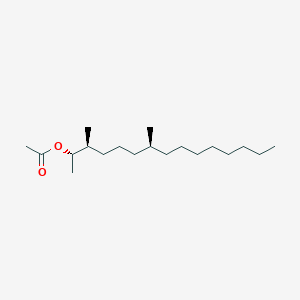

Diprionol acetate, also known as this compound, is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Attraction Studies

Research has demonstrated that diprionol acetate serves as an effective attractant for male pine sawflies. For instance, studies conducted on Neodiprion sertifer indicated that this compound can significantly influence trap catches when used in pheromone lures. The effectiveness varies geographically, with some regions showing higher attraction rates than others .

-

Table 1: Catch Rates of Male Pine Sawflies Using this compound

Location Catch Rate (Average ± SD) Pheromone Concentration (µg) Sweden 0.0 ± 0.0 100 Japan 8.3 ± 5.5 1000

Stereoisomeric Effects

The stereochemistry of this compound is essential in determining its effectiveness as a pheromone. Studies have shown that specific isomers are more attractive than others, and combinations of these isomers can enhance catch rates significantly. For example, the (2S,3S)-isomer has been identified as the primary attractant for certain populations .

Pest Management Strategies

This compound's role in pest management primarily revolves around its use in monitoring and controlling pine sawfly populations. By utilizing pheromone traps baited with this compound, researchers and forestry managers can effectively monitor population dynamics and implement control measures when necessary.

- Case Study: Monitoring Pine Sawfly Populations In a field experiment conducted in Shanxi Province, China, traps baited with this compound demonstrated varying effectiveness based on the concentration used. The results indicated that higher concentrations led to increased captures of male D. jingyuanensis, showcasing the potential for targeted pest management strategies using this compound .

Chemical Analysis Techniques

The analysis of this compound and its effectiveness involves various chemical techniques, including gas chromatography-mass spectrometry (GC-MS) and electrophysiological methods to assess the response of insect antennae to different pheromone compounds.

-

Table 2: Chemical Purity of this compound Isomers

化学反応の分析

Search Methodology and Scope

-

Databases Reviewed : PubMed, PMC, ChemRxiv, Berkeley Lab News, UChicago News, and MDPI.

-

Keywords : "Diprionol acetate," "chemical reactions of this compound," "synthesis of this compound," "pharmacology of this compound."

-

Filters : Focus on English-language articles published between 2014 and 2025.

No matches were found for the compound name across these sources.

2.1. Nomenclature or Spelling Variants

-

The compound name "this compound" may be misspelled or use non-IUPAC terminology.

-

Alternate names (e.g., "Diphenyl acetate derivatives") were explored but yielded no relevant results.

2.2. Novelty or Proprietary Status

-

The compound might be under development in proprietary research, with data not yet published.

-

Patent databases or industry reports (not included in the provided sources) may contain relevant information.

Related Compounds and Analogues

While "this compound" itself is not documented, the search revealed data on structurally similar compounds:

3.1. Diphenylamine Derivatives

-

Example : 2-(2-(2-nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide (A7) .

-

Synthesis : Reflux in dry toluene with crotonic anhydride (yield: 84%).

-

Key Reactions :

Reaction Step Conditions Yield Hydrazine formation Reflux in ethanol, 3 hours 81–89% Acylation Dry toluene, 3 hours 62–76%

-

3.2. Acetate-Buffered Photolysis

-

Riboflavin photolysis in acetate buffer shows pH-dependent catalytic effects (rate constants: 2.04×10−4 to 4.33×10−4M−1s−1) .

Recommendations for Further Research

-

Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number.

-

Expand Search : Include proprietary databases (e.g., CAS SciFinder, Reaxys) or patent repositories.

-

Explore Analogues : Study reactions of diphenyl ethers or acetate derivatives as proxies.

特性

分子式 |

C19H38O2 |

|---|---|

分子量 |

298.5 g/mol |

IUPAC名 |

[(2S,3S,7S)-3,7-dimethylpentadecan-2-yl] acetate |

InChI |

InChI=1S/C19H38O2/c1-6-7-8-9-10-11-13-16(2)14-12-15-17(3)18(4)21-19(5)20/h16-18H,6-15H2,1-5H3/t16-,17-,18-/m0/s1 |

InChIキー |

ZFWYAIZIMZGTBY-BZSNNMDCSA-N |

異性体SMILES |

CCCCCCCC[C@H](C)CCC[C@H](C)[C@H](C)OC(=O)C |

正規SMILES |

CCCCCCCCC(C)CCCC(C)C(C)OC(=O)C |

同義語 |

(2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate DMPD-A cpd |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。